Cas no 1904047-09-1 (2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one)

2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is a structurally complex heterocyclic compound featuring a benzodioxole moiety linked to an azetidine ring via an ethanone bridge, with a pyridinyloxy substituent at the 3-position of the azetidine. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents due to its benzodioxole pharmacophore, known for enhancing blood-brain barrier permeability. The azetidine scaffold contributes to conformational rigidity, potentially improving target binding selectivity, while the pyridinyloxy group offers additional hydrogen-bonding capabilities for receptor interactions. Its balanced lipophilicity, conferred by the benzodioxole and polar azetidine-pyridine system, suggests favorable pharmacokinetic properties. The compound's synthetic accessibility from commercially available precursors further enhances its utility in drug discovery programs.
2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one structure
1904047-09-1 structure
Product name:2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one
CAS No:1904047-09-1
MF:C17H16N2O4
MW:312.319944381714
CID:6535214
PubChem ID:92066443

2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one
    • 2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
    • 1904047-09-1
    • 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
    • F6360-9456
    • 2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
    • AKOS025331770
    • 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethan-1-one
    • Inchi: 1S/C17H16N2O4/c20-17(7-12-3-4-15-16(6-12)22-11-21-15)19-9-14(10-19)23-13-2-1-5-18-8-13/h1-6,8,14H,7,9-11H2
    • InChI Key: GLRJCQDEVQUGID-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=CC=1)C1CN(C(CC2=CC=C3C(=C2)OCO3)=O)C1

Computed Properties

  • Exact Mass: 312.11100700g/mol
  • Monoisotopic Mass: 312.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.9Ų
  • XLogP3: 1.6

2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6360-9456-10μmol
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6360-9456-15mg
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
15mg
$89.0 2023-09-09
Life Chemicals
F6360-9456-30mg
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
30mg
$119.0 2023-09-09
Life Chemicals
F6360-9456-1mg
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
1mg
$54.0 2023-09-09
Life Chemicals
F6360-9456-100mg
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
100mg
$248.0 2023-09-09
Life Chemicals
F6360-9456-75mg
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
75mg
$208.0 2023-09-09
Life Chemicals
F6360-9456-10mg
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
10mg
$79.0 2023-09-09
Life Chemicals
F6360-9456-2μmol
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6360-9456-25mg
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
25mg
$109.0 2023-09-09
Life Chemicals
F6360-9456-40mg
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1904047-09-1
40mg
$140.0 2023-09-09

Additional information on 2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one

Comprehensive Analysis of 2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one (CAS No. 1904047-09-1)

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one (CAS No. 1904047-09-1) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex architecture, featuring a benzodioxole moiety linked to a pyridinyloxyazetidine core, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its hybrid heterocyclic framework.

In recent years, the demand for novel heterocyclic compounds like 2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one has surged due to their versatility in drug discovery. The benzodioxol-5-yl group is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity. Meanwhile, the pyridin-3-yloxy segment contributes to solubility and target interaction, making this compound a focal point for structure-activity relationship (SAR) studies.

One of the most searched questions in scientific forums is: "What are the synthetic routes for azetidine-containing compounds like CAS 1904047-09-1?" This reflects the growing interest in efficient synthesis methodologies. The compound’s azetidine ring—a four-membered nitrogen heterocycle—is challenging yet rewarding to construct, often requiring advanced catalytic techniques such as Pd-mediated cross-coupling or photoredox catalysis. These methods align with the broader trend of sustainable chemistry, a hot topic in 2024.

Another trending discussion revolves around the ADME (Absorption, Distribution, Metabolism, Excretion) profile of 2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one. Computational models predict favorable pharmacokinetics, but empirical validation is ongoing. Researchers are also exploring its potential in central nervous system (CNS) targeting, given the benzodioxole group’s historical association with neuroactive compounds. This aligns with the surge in searches for "new CNS drug scaffolds 2024" and "heterocycles in neurology."

From an industrial perspective, scalability remains a critical challenge. The compound’s pyridinyloxyazetidine segment demands precise orthogonal protection strategies during synthesis. Innovations in flow chemistry and enzymatic resolution are being tested to address this, reflecting the broader shift toward green chemistry practices. These advancements are frequently highlighted in queries like "how to improve yield in multi-step heterocycle synthesis."

In summary, 2-(2H-1,3-benzodioxol-5-yl)-1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one (CAS 1904047-09-1) exemplifies the intersection of structural ingenuity and therapeutic potential. Its study not only addresses contemporary questions in medicinal chemistry but also leverages cutting-edge synthetic technologies, making it a compound of enduring relevance.

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